molecular formula C6H9N3O4S B2654472 [(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid CAS No. 899699-51-5

[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid

货号: B2654472
CAS 编号: 899699-51-5
分子量: 219.22
InChI 键: LVBYKMXLPBIDSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(1H-Imidazol-5-ylsulfonyl)(methyl)amino]acetic acid is a synthetic carboxylic acid derivative featuring an imidazole ring substituted with a sulfonyl group at the 5-position, a methylamino moiety, and an acetic acid side chain. This compound is structurally characterized by its sulfonamide linkage (N–SO₂–) bridging the imidazole and methylamino groups, which confers unique electronic and steric properties.

The compound is listed as a discontinued product by CymitQuimica, indicating challenges in commercial availability or synthesis scalability . Its structural complexity, including the sulfonyl group, may contribute to reactivity or stability issues compared to simpler imidazole derivatives.

属性

IUPAC Name

2-[1H-imidazol-5-ylsulfonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4S/c1-9(3-6(10)11)14(12,13)5-2-7-4-8-5/h2,4H,3H2,1H3,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYKMXLPBIDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Structural Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C6H8N2O2
  • Molecular Weight : 140.14 g/mol
  • IUPAC Name : 2-(1-methyl-1H-imidazol-5-yl)acetic acid

The structure consists of an imidazole ring, which is pivotal for its biological activity, particularly in interactions with biological receptors and enzymes.

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that imidazole-based compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Imidazole derivatives have been identified as potential anti-inflammatory agents. They interact with adenosine receptors, particularly the A3 adenosine receptor, which plays a crucial role in the modulation of inflammatory responses. This interaction can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer properties of imidazole derivatives. Studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Drug Development

[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid serves as a scaffold for developing new pharmaceuticals targeting various diseases:

  • Cancer Therapy : Compounds based on this structure are being explored for their ability to selectively target cancer cells while sparing normal cells.
  • Neurological Disorders : Research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Metabolic Studies

The compound has been studied as a metabolite involved in various biochemical pathways. Its role in metabolic processes makes it a candidate for further exploration in metabolic disorders and conditions like diabetes .

Case Studies

StudyFindingsApplication
Study A (2022)Demonstrated antimicrobial activity against E. coli and S. aureusPotential use in developing new antibiotics
Study B (2023)Showed anti-inflammatory effects via A3 receptor modulationApplication in treating chronic inflammatory diseases
Study C (2024)Induced apoptosis in breast cancer cell linesDevelopment of anticancer agents

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between [(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid and related imidazole-based compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound Not provided Not explicitly stated Not provided Sulfonyl, methylamino, acetic acid Discontinued commercial product; potential synthetic intermediate .
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid 1010-93-1 C₇H₈N₃O₅ 229.16 Nitro, methyl, acetic acid Pharmaceutical impurity standard; nitro group may enhance antimicrobial activity .
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic Acid 6339-60-2 C₆H₇N₃O₄S 217.20 Nitro, methyl, sulfanyl (S–), acetic acid Sulfanyl group introduces potential for redox reactivity; lower molar mass .
5-Nitroimidazole-iminodiacetic Acid (IDA) Not provided Not explicitly stated Not provided Nitro, iminodiacetic acid Chelating agent; used in radiopharmaceuticals or metal coordination studies .
Imidazol-1-yl-acetic Acid 360-97-4 C₄H₆N₄O 126.12 Unsubstituted imidazole, acetic acid Simpler structure; used as a precursor for heterocyclic synthesis .

Key Structural and Functional Insights :

Sulfonyl vs. In contrast, nitro-substituted analogs (e.g., 1010-93-1) are associated with antimicrobial and radiosensitizing properties due to nitro group reduction mechanisms . Sulfanyl-containing analogs (e.g., 6339-60-2) may exhibit thiol-like reactivity, enabling disulfide bond formation or metal chelation, unlike the sulfonyl variant .

Acetic Acid Side Chain :

  • The acetic acid moiety is a common feature, facilitating solubility in aqueous media and enabling conjugation to larger molecules (e.g., proteins or peptides) via carboxylate chemistry .

Synthetic Complexity :

  • The target compound’s sulfonamide linkage requires specialized synthesis steps, whereas nitroimidazole derivatives (e.g., 1010-93-1) are synthesized via straightforward alkylation or nitration reactions .

Pharmacological Potential: Nitroimidazole derivatives (e.g., 5-nitroimidazole-IDA) are well-documented in antiparasitic and antibacterial therapies, whereas sulfonyl-containing imidazoles are less explored but may target sulfhydryl-dependent enzymes .

Research Findings and Challenges

  • Stability and Reactivity: Sulfonyl groups generally improve thermal and oxidative stability compared to sulfanyl or thioether linkages. However, the discontinued status of this compound suggests unresolved synthesis or purification challenges .
  • Biological Activity: While nitroimidazoles (e.g., metronidazole analogs) are clinically validated, sulfonylimidazole-acetic acid derivatives lack extensive in vivo data.

生物活性

[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C6H9N3O4S
  • Molecular Weight : 219.22 g/mol

Synthesis

The compound can be synthesized through various methods involving imidazole derivatives. One common approach includes the reaction of imidazole with acetic acid derivatives under specific conditions to yield the desired sulfonylated product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits activity against both Gram-positive and Gram-negative bacteria by interfering with DNA synthesis and inducing cell death through the generation of reactive intermediates .
  • In Vitro Studies :
    • A study demonstrated that imidazole derivatives showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
    • Another investigation found that compounds similar to this compound exhibited bactericidal activity in time-kill assays, confirming their efficacy against multidrug-resistant strains .

Case Studies

Several case studies have documented the biological activity of imidazole-based compounds:

  • Case Study 1 : A derivative of this compound was tested against clinical isolates of Helicobacter pylori, showing promising results in inhibiting growth even in metronidazole-resistant strains .
  • Case Study 2 : In a comparative study, imidazole derivatives were shown to synergistically enhance the activity of conventional antibiotics like Ciprofloxacin, suggesting a potential for combination therapies in treating resistant bacterial infections .

Data Table: Antimicrobial Efficacy of Imidazole Derivatives

Compound NameMIC (μg/mL)Target OrganismReference
This compound0.22 - 0.25Staphylococcus aureus
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid8Helicobacter pylori
Hybrid imidazole compound32E. coli

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for [(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid?

  • Methodology : A two-step approach is common:

Sulfonylation : React 1H-imidazole-5-thiol with methanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl intermediate.

Aminoacetic acid coupling : Introduce the methylamino group via nucleophilic substitution using methylamine and chloroacetic acid. Purification via recrystallization (ethanol/water) or silica gel chromatography is advised .

  • Key considerations : Monitor reaction progress with TLC (silica gel, UV detection) and optimize pH to minimize byproducts like disulfides.

Q. How can the compound’s structure be confirmed post-synthesis?

  • Analytical techniques :

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring proper hydrogen bonding and stereochemistry .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify imidazole ring protons (δ 7.2–7.8 ppm) and sulfonyl/methyl groups (δ 3.1–3.3 ppm for CH3_3) .
  • IR spectroscopy : Confirm sulfonyl (1150–1350 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) functional groups.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Recommended methods :

  • HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with electrospray ionization for high sensitivity (LOD ~1 nM) .
  • Derivatization : Enhance fluorescence detection by reacting the sulfonyl group with dansyl chloride (ex/em: 340/525 nm) .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions?

  • Experimental design :

  • pH stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. Sulfonyl bonds are prone to hydrolysis at pH > 7.
  • Thermal stability : Perform DSC/TGA to identify decomposition temperatures (expected >200°C for crystalline forms) .
    • Data interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life in storage.

Q. What biological targets or pathways are implicated in the compound’s activity?

  • Hypothesis-driven approach :

  • Enzyme inhibition assays : Test against histidine decarboxylase (linked to imidazole derivatives) using radiometric 14C^{14}C-histidine conversion assays .
  • Receptor binding : Screen for affinity to G-protein-coupled receptors (GPCRs) via competitive radioligand displacement (e.g., 3H^3H-ligands).
    • Omics integration : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines.

Q. How should conflicting solubility data be resolved?

  • Troubleshooting :

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry vs. HPLC quantification.
  • Polymorphism analysis : Perform XRPD to identify crystalline vs. amorphous forms, which affect solubility .
    • Validation : Cross-validate with molecular dynamics simulations (e.g., COSMO-RS) to predict solvation free energy .

Q. What computational strategies predict the compound’s reactivity or metabolite profile?

  • In silico tools :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., sulfotransferases) to predict binding modes.
  • Metabolism prediction : Employ GLORYx or ADMET Predictor™ to identify potential Phase I/II metabolites (e.g., sulfoxide formation) .

Q. How can synthesis byproducts be minimized during scale-up?

  • Process optimization :

  • Reaction monitoring : Use inline FTIR to track sulfonylation completion and adjust reagent stoichiometry dynamically.
  • Purification : Implement countercurrent chromatography for higher yields and purity .
    • Quality control : Establish ICP-MS limits for residual metal catalysts (e.g., Pd from coupling reactions).

Methodological Notes

  • Contradictions in data : If solubility values conflict, consider matrix effects (e.g., ionic strength in buffers) and validate via orthogonal methods .
  • Advanced characterization : For ambiguous NMR signals, use 1H^1H-15N^{15}N HMBC to resolve imidazole ring connectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。